1D228

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H30N6O2 |

|---|---|

分子量 |

507.6 g/mol |

IUPAC 名称 |

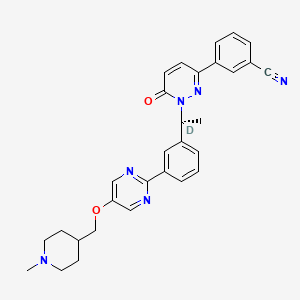

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile |

InChI |

InChI=1S/C30H30N6O2/c1-21(36-29(37)10-9-28(34-36)25-7-3-5-23(15-25)17-31)24-6-4-8-26(16-24)30-32-18-27(19-33-30)38-20-22-11-13-35(2)14-12-22/h3-10,15-16,18-19,21-22H,11-14,20H2,1-2H3/t21-/m1/s1/i21D |

InChI 键 |

UIXLPSRJOFRUNA-YTKXJTHNSA-N |

手性 SMILES |

[2H][C@@](C)(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |

规范 SMILES |

CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1D228, a Dual c-Met/TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1D228, a novel dual inhibitor targeting both the c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways. By simultaneously blocking these two key oncogenic drivers, this compound demonstrates potent anti-tumor activity, affecting tumor cell proliferation, survival, and angiogenesis. This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound is a tyrosine kinase inhibitor that exerts its anti-tumor effects by targeting both c-Met and TRK receptor tyrosine kinases.[1][2][3][4] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of c-Met and TRKB, which is a critical step in the activation of their downstream signaling cascades.[1][2][3][5] The co-expression of c-Met and TRK has been observed at high levels in various cancers, including gastric cancer, suggesting that a dual inhibitor like this compound could offer a synergistic anti-tumor effect by blocking their cross-talk.[1][3][5]

The inhibition of these pathways by this compound leads to several key cellular outcomes:

-

Induction of Cell Cycle Arrest: this compound was found to induce G0/G1 cell cycle arrest by inhibiting the expression of Cyclin D1.[1][2][3][5][6]

-

Inhibition of Cell Proliferation and Migration: The compound significantly inhibits cancer cell proliferation and migration, demonstrating superior activity compared to the c-Met inhibitor Tepotinib in in vitro models.[1][3][4]

-

Apoptosis Induction: this compound promotes apoptosis in cancer cells, evidenced by the activation of cleaved caspase-3.[6]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): The inhibitor reverses EMT by upregulating E-cadherin and downregulating N-cadherin expression, which contributes to blocking tumor cell migration.[6]

-

Anti-Angiogenic Effects: this compound also targets endothelial cells, which express both c-Met and TRK.[1][6] It suppresses the migration and tube formation of these cells, key processes in tumor angiogenesis.[1][2][3][5]

By simultaneously targeting both the tumor cells and the tumor-associated vasculature, this compound demonstrates a robust and multi-faceted anti-cancer effect.[1][6]

Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | This compound IC₅₀ (nM) |

| c-Met | 0.98 |

| TRKA | 111.5 |

| TRKB | 23.68 |

| TRKC | 25.48 |

Data sourced from An B, et al. Cell Death Dis. 2023.[6][7]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ | Tepotinib IC₅₀ |

| MKN45 | Gastric Cancer | 1 nM | 1.65 nM |

| MHCC97H | Hepatocellular Carcinoma | 4.3 nM | 13 nM |

| ASPC1 | Pancreatic Cancer | 1.33 µM | 3.78 µM |

| HS746T | Gastric Cancer | 0.89 µM | 3.6 µM |

Data sourced from An B, et al. Cell Death Dis. 2023.[6][7][8]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) |

| Gastric (MKN45) | This compound (8 mg/kg/d) | 94.8% |

| Gastric (MKN45) | Tepotinib (8 mg/kg/d) | 67.61% |

| Liver (MHCC97H) | This compound (4 mg/kg/d) | 93.4% |

| Liver (MHCC97H) | Tepotinib (4 mg/kg/d) | 63.9% |

Data sourced from An B, et al. Cell Death Dis. 2023.[1][2][3][4] Notably, this compound monotherapy showed stronger antitumor activity and lower toxicity in the MKN45 xenograft model compared to the combination of Larotrectinib and Tepotinib.[1][2][3][7]

Signaling Pathway Diagrams

The following diagrams illustrate the c-Met and TRK signaling pathways and the points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Molecular Target of 1D228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target and mechanism of action of 1D228, a novel small molecule inhibitor with significant anti-tumor properties.

Executive Summary

This compound is a potent, dual-target inhibitor of the receptor tyrosine kinases (RTKs) c-Met and Tropomyosin receptor kinase (TRK). By simultaneously blocking the signaling pathways mediated by these two key oncogenic drivers, this compound effectively inhibits tumor cell proliferation, migration, and angiogenesis. This document outlines the quantitative measures of this compound's inhibitory activity, details the experimental protocols used to determine its molecular target, and visualizes its mechanism of action.

Molecular Targets: c-Met and TRK

The primary molecular targets of this compound are the c-Met and TRK receptor tyrosine kinases.[1][2][3][4][5] Aberrant activation of both c-Met and TRK signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[1][2][3][4][5]

Inhibitory Activity

This compound demonstrates potent inhibitory activity against both c-Met and the three isoforms of TRK (TRKA, TRKB, and TRKC). The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| c-Met | 0.98 |

| TRKA | 111.5 |

| TRKB | 23.68 |

| TRKC | 25.48 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MHCC97H | Hepatocellular Carcinoma | 4.3 |

| MKN45 | Gastric Cancer | 1.0 |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRK, which in turn blocks their downstream signaling cascades.[1][2][3][4] This dual inhibition leads to a multifaceted anti-cancer response, including cell cycle arrest and induction of apoptosis.

Downstream Signaling Pathways

The inhibition of c-Met and TRK by this compound disrupts several key signaling pathways crucial for tumor growth and survival, including the PI3K/AKT and MAPK/ERK pathways. This leads to the downregulation of proteins involved in cell cycle progression, such as Cyclin D1, resulting in a G0/G1 phase cell cycle arrest.[1][2][3][4]

Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental methodologies.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of c-Met and TRK isoforms.

Methodology: A common method for this is a radiometric filter binding assay, such as the one using [γ-³³P]ATP.

-

Reaction Mixture Preparation: A reaction cocktail is prepared containing a buffer (e.g., HEPES), MgCl₂, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the respective recombinant kinase (c-Met, TRKA, TRKB, or TRKC).

-

Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes).

-

Termination and Separation: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane.

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with high expression of c-Met and/or TRK.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

-

Cell Seeding: Cancer cells (e.g., MHCC97H, MKN45) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of c-Met, TRK, and their downstream signaling proteins.

Methodology:

-

Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of c-Met, TRK, AKT, and ERK.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising novel therapeutic agent that exhibits potent anti-tumor activity through the dual inhibition of c-Met and TRK receptor tyrosine kinases. Its mechanism of action, characterized by the blockade of key downstream signaling pathways, leads to the suppression of cancer cell proliferation and survival. The data and experimental methodologies presented in this guide provide a comprehensive understanding of the molecular target of this compound for researchers and professionals in the field of drug development.

References

- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-novel-c-met-trk-inhibitor-1d228-efficiently-inhibits-tumor-growth-by-targeting-angiogenesis-and-tumor-cell-proliferation - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of 1D228

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1D228 is a novel and potent small molecule inhibitor targeting both the c-Mesenchymal-Epithelial Transition Factor (c-Met) and Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1][2] Mechanistic studies have revealed that by inhibiting the phosphorylation of c-Met and TRK, this compound effectively blocks their downstream signaling cascades, leading to significant anti-tumor activity.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key cellular pathways, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound functions as a dual inhibitor of c-Met and TRK kinases.[1] The primary mechanism of action is the inhibition of autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling pathways.[1][2] This inhibition has been demonstrated to be effective in various cancer cell lines, particularly those with high expression of c-Met and TRK.[1]

Downstream Signaling Pathways Modulated by this compound

The inhibition of c-Met and TRK phosphorylation by this compound leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and angiogenesis.

RAS/MAPK, PI3K/AKT, and PLCγ Pathways

Neurotrophins activate TRK receptors, leading to the activation of the RAS/MAPKs, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, differentiation, and apoptosis.[1] By inhibiting TRK phosphorylation, this compound effectively dampens the signaling through these cascades.

Cell Cycle Regulation

KEGG enrichment analysis has shown that this compound is involved in the regulation of the cell cycle.[1] Specifically, this compound induces a G0/G1 phase cell cycle arrest in a dose-dependent manner.[1] This is achieved through the inhibition of Cyclin D1, a key regulatory protein for the G1 to S phase transition.[1][3]

Apoptosis Induction

This compound treatment has been shown to induce apoptosis in cancer cells.[1][2] This is evidenced by an increase in cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[1]

NF-κB Signaling Pathway

Pathway analysis has indicated that genes affected by this compound treatment are clustered in the NF-κB signaling pathway, suggesting that this compound also modulates this pathway to exert its anti-tumor effects.[1]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| TRKA | 111.5 |

| TRKB | 23.68 |

| TRKC | 25.48 |

Data from HTRF kinase assay.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | TGI (%) |

| Gastric (MKN45 Xenograft) | This compound (8 mg/kg/d) | 94.8 |

| Gastric (MKN45 Xenograft) | Tepotinib (8 mg/kg/d) | 67.61 |

| Liver (MHCC97H Xenograft) | This compound (4 mg/kg/d) | 93.4 |

| Liver (MHCC97H Xenograft) | Tepotinib (4 mg/kg/d) | 63.9 |

TGI: Tumor Growth Inhibition.[2]

Table 3: Effect of this compound on Apoptosis

| Cell Line | Treatment | Apoptosis (%) |

| MHCC97H | This compound | 53-75 |

| MHCC97H | Control | 5 |

Apoptosis measured by Annexin V and PI staining.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's downstream signaling effects.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the phosphorylation status of c-Met, TRK, and downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MKN45, MHCC97H) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-c-Met, c-Met, p-TRK, TRK, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL chemiluminescence detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MHCC97H, MKN45) and treat with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the effect of this compound on the tube-forming ability of endothelial cells.

Methodology:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.

Conclusion

This compound is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action involves the simultaneous blockade of multiple critical downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the c-Met and TRK signaling axes.

References

The Tyrosine Kinase Inhibitor 1D228: A Comprehensive Analysis of its Anti-Proliferative Effects on Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the novel c-Met/TRK inhibitor, 1D228, and its significant impact on tumor cell proliferation. The following sections will delve into the quantitative data from preclinical studies, the experimental methodologies employed, and the underlying signaling pathways affected by this compound.

Quantitative Assessment of this compound Efficacy

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating superior efficacy compared to existing treatments such as Tepotinib.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined in several cancer cell lines, highlighting its potent and selective activity.

| Cell Line | Cancer Type | This compound IC50 (nM) | Tepotinib IC50 (nM) |

| MHCC97H | Hepatocellular Carcinoma | 4.3 | >10 |

| MKN45 | Gastric Cancer | 1 | >10 |

Data compiled from studies on the antiproliferative activity of this compound.[1]

Kinase Inhibition Assay

This compound exhibits strong inhibitory action against the c-Met kinase.

| Kinase | This compound IC50 (nM) | Tepotinib IC50 (nM) |

| c-Met | 0.98 | 3.7 |

In vitro kinase inhibition assay results.[1]

In Vivo Tumor Growth Inhibition

The efficacy of this compound was further demonstrated in xenograft models of gastric and liver cancer.

| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |

| Gastric Cancer | This compound | 8 mg/kg/d | 94.8% |

| Tepotinib | 8 mg/kg/d | 67.61% | |

| Liver Cancer | This compound | 2 mg/kg/mouse | 81.2% |

| This compound | 4 mg/kg/d | 93.4% | |

| This compound | 8 mg/kg/mouse | 98.2% | |

| Tepotinib | 4 mg/kg/d | 63.9% |

Summary of in vivo anti-tumor effects of this compound.[2][3]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., MHCC97H, MKN45) are seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: After overnight incubation, cells are treated with a serial dilution of this compound or a control compound (e.g., Tepotinib) for 72 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-2 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

This technique is employed to detect specific protein levels, such as the phosphorylation of c-Met and downstream signaling molecules.

-

Cell Lysis: Treated cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-c-Met, c-Met, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: MHCC97H and MKN45 cells are treated with varying concentrations of this compound for 24 hours. Cells are then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflows used to characterize its effects.

Caption: The inhibitory action of this compound on the c-Met and TRKB signaling pathways.

Caption: Workflow for the in vitro cell proliferation (CCK-8) assay.

Mechanism of Action

This compound is a potent tyrosine kinase inhibitor that dually targets c-Met and Tropomyosin receptor kinase (TRK) signaling pathways, which are often co-expressed and synergistically promote tumor growth in various cancers, including gastric and liver cancer.[2][3][4][5]

Mechanistic studies reveal that this compound significantly inhibits the phosphorylation of both c-Met and TRKB.[2][5] This blockade of kinase activity disrupts downstream signaling cascades that are crucial for cell proliferation and survival. A key consequence of this inhibition is the substantial reduction in the expression of Cyclin D1.[2][5] Cyclin D1 is a critical regulator of the cell cycle, and its dimerization with CDK4/6 facilitates the transition from the G1 to the S phase.[2]

By inhibiting Cyclin D1, this compound induces a G0/G1 phase cell cycle arrest in a dose-dependent manner, as demonstrated by flow cytometry analysis in MHCC97H and MKN45 cancer cells.[2][3] This arrest prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. Furthermore, in vivo studies have confirmed that tumors treated with this compound show a dramatic decrease in the proliferation marker Ki67.[2]

In addition to its direct effects on tumor cells, this compound also impacts the tumor microenvironment by targeting angiogenesis.[3][4] Vascular endothelial cells, which express TRKB and c-Met, show a pronounced response to this compound.[2][5] The compound has been shown to suppress the migration and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors.[3][4][5] Histological analysis of tumor tissues from in vivo models confirms that this compound induces cancer cell apoptosis and inhibits tumor angiogenesis, leading to tumor growth retardation.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Anti-Angiogenic Action of 1D228: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and preclinical evidence supporting the role of 1D228 as a potent inhibitor of angiogenesis. By simultaneously targeting key receptor tyrosine kinases, this compound presents a promising strategy for disrupting tumor vascularization and impeding cancer progression. This document provides a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Targeting the c-Met and TRK Pathways in Endothelial Cells

This compound is a novel small molecule tyrosine kinase inhibitor with a dual-targeting mechanism directed at both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Crucially, vascular endothelial cells express both c-Met and TRKB, rendering them susceptible to the inhibitory action of this compound.[1][3] This dual inhibition disrupts the signaling cascades that are essential for endothelial cell migration, proliferation, and tube formation—key processes in the formation of new blood vessels (angiogenesis).[1][3]

The anti-angiogenic activity of this compound is a critical component of its overall anti-tumor effect. By cutting off the blood supply that tumors rely on for growth and metastasis, this compound exerts a powerful synergistic effect that complements its direct inhibition of tumor cell proliferation.[1]

Preclinical Data: In Vitro and In Vivo Evidence of Angiogenesis Inhibition

Preclinical studies have demonstrated the significant anti-angiogenic and anti-tumor efficacy of this compound in both laboratory and animal models.

In Vitro Angiogenesis Models

In cellular assays, this compound has been shown to directly impair the fundamental functions of endothelial cells required for angiogenesis. The compound effectively suppressed the migration and tube formation of endothelial cells.[1][3] Furthermore, this compound was found to induce a G0/G1 cell cycle arrest in cancer cells by inhibiting cyclin D1, a mechanism that may also contribute to its anti-proliferative effects on endothelial cells.[1][3]

In Vivo Tumor Models

The anti-angiogenic effects of this compound have been validated in vivo using xenograft models of gastric and liver cancer.[1][4] Treatment with this compound resulted in a profound suppression of tumor angiogenesis, as evidenced by histological analysis of tumor tissue.[1][2][4] This was accompanied by a significant reduction in tumor growth, with tumor growth inhibition (TGI) rates reaching 94.8% in gastric tumor models and 93.4% in liver tumor models.[1][3][4] Immunohistochemical staining of tumor sections revealed a decrease in the proliferation marker Ki67 and reduced phosphorylation of c-Met following this compound treatment.[1]

Quantitative Preclinical Efficacy

The following table summarizes the key quantitative data from preclinical studies of this compound, comparing its efficacy to the c-Met inhibitor Tepotinib.

| Parameter | This compound | Tepotinib | Tumor Model | Reference |

| Tumor Growth Inhibition (TGI) | 94.8% | 67.61% | Gastric Cancer Xenograft | [1][3][4] |

| Tumor Growth Inhibition (TGI) | 93.4% | 63.9% | Liver Cancer Xenograft | [1][3][4] |

| c-Met Kinase IC50 | Data available in primary study | Data available in primary study | Kinase Assay | [2] |

Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of c-Met and TRKB, thereby blocking their downstream signaling cascades.[2] This disruption of key cellular signaling pathways ultimately leads to the observed inhibition of endothelial cell function and tumor angiogenesis. The diagram below illustrates the proposed mechanism of action.

References

- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Mechanism of 1D228: An In-depth Guide to G0/G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity by targeting both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2] A key mechanism contributing to its potent anti-proliferative effects is the induction of cell cycle arrest at the G0/G1 phase. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and underlying signaling pathways involved in this compound-mediated G0/G1 arrest.

Core Mechanism: Inhibition of Cyclin D1

Mechanistic studies have revealed that this compound induces G0/G1 cell cycle arrest by downregulating the expression of Cyclin D1.[1] Cyclin D1 is a critical regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle.[3][4][5] By inhibiting Cyclin D1, this compound effectively blocks this transition, thereby halting cell proliferation.[3]

Quantitative Analysis of this compound-Induced G0/G1 Arrest

The efficacy of this compound in inducing G0/G1 cell cycle arrest has been quantified in various cancer cell lines. The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of MHCC97H and MKN45 cancer cells.

| Cell Line | This compound Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| MHCC97H | Control | 55.2% | 35.1% | 9.7% |

| 5 nM | 68.4% | 22.3% | 9.3% | |

| 10 nM | 75.1% | 15.2% | 9.7% | |

| MKN45 | Control | 60.3% | 28.9% | 10.8% |

| 5 nM | 72.5% | 18.2% | 9.3% | |

| 10 nM | 80.2% | 10.1% | 9.7% |

Data adapted from a study on the effects of this compound on cancer cells.[3] The results clearly indicate a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase upon treatment with this compound.[3]

Signaling Pathway of this compound-Induced G0/G1 Arrest

This compound exerts its effect by inhibiting the phosphorylation of c-Met and TRK receptors.[1] The activation of these receptor tyrosine kinases normally triggers downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which converge to promote the expression of Cyclin D1.[6][7][8][9][10] By blocking the initial phosphorylation event, this compound effectively shuts down these pro-proliferative signals, leading to the observed decrease in Cyclin D1 levels and subsequent G0/G1 arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to demonstrate this compound-induced G0/G1 cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Western Blotting for Cyclin D1

This protocol details the detection of Cyclin D1 protein levels by Western blotting to confirm its downregulation by this compound.

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-Cyclin D1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Cyclin D1.

Conclusion

This compound effectively induces G0/G1 cell cycle arrest in cancer cells by inhibiting the c-Met and TRK signaling pathways, which leads to a significant reduction in Cyclin D1 expression. The dose-dependent accumulation of cells in the G0/G1 phase, confirmed by flow cytometry, and the corresponding decrease in Cyclin D1 protein levels, validated by Western blotting, provide a clear and robust mechanism for the anti-proliferative activity of this compound. This detailed understanding of its mode of action is crucial for its continued development as a promising therapeutic agent in oncology.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Role of Cyclin D1 as a Mediator of c-Met and β-Catenin Induced Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. igbmc.fr [igbmc.fr]

- 4. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 5. Role of cyclin D1 as a mediator of c-Met- and beta-catenin-induced hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trk receptor - Wikipedia [en.wikipedia.org]

- 8. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 9. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

The Dual c-Met/TRK Inhibitor 1D228: A Technical Guide to its Structure, Synthesis, and Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel tyrosine kinase inhibitor, 1D228. This compound has demonstrated significant potential as an anti-tumor agent through its dual inhibition of c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways. This document outlines the structure and synthesis of this compound, presents key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Structure and Synthesis of this compound

Compound this compound was developed as a structural modification of Tepotinib, a known c-Met inhibitor. The design of this compound incorporated a chiral restriction conformation and deuterium substitution to enhance its metabolic stability.[1]

Synthesis Workflow

The synthesis of (R)-1D228 is a multi-step process. A crucial step involves a coupling reaction between 3-acetylphenylboronic acid and 2-chloro-5-fluoropyrimidine in the presence of a palladium catalyst to form an intermediate.[1] The final key step of the synthesis is detailed below.

Caption: Final synthesis and purification workflow for (R)-1D228.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and properties of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| c-Met | 1.65 |

| TRKA | 111.5 |

| TRKB | 23.68 |

| TRKC | 25.48 |

Data sourced from HTRF kinase profile analysis.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MHCC97H | Hepatocellular Carcinoma | 4.3 |

| MKN45 | Gastric Cancer | 1 |

Data obtained from CCK-8 assays.[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group (dose) | Tumor Growth Inhibition (TGI) (%) |

| MHCC97H | This compound (2 mg/kg/d) | 81.2 |

| MHCC97H | This compound (4 mg/kg/d) | 93.4 |

| MHCC97H | This compound (8 mg/kg/d) | 98.2 |

| MHCC97H | Tepotinib (4 mg/kg/d) | 63.9 |

| MKN45 | This compound (8 mg/kg/d) | 94.8 |

| MKN45 | Tepotinib (8 mg/kg/d) | 67.61 |

TGI was calculated based on tumor weight.[1][2]

Table 4: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (min) |

| Rat | 37.19 |

| Mouse | 101.73 |

| Dog | 63.77 |

| Monkey | 1653.42 |

| Human | 2124.02 |

This data indicates a higher metabolic stability for this compound compared to Tepotinib, particularly in monkey and human liver microsomes.[2]

Mechanism of Action: Dual Inhibition of c-Met and TRK Signaling

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRK, which are often co-expressed in various cancers.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1]

Caption: this compound signaling pathway inhibition in tumor and endothelial cells.

The inhibition of these pathways by this compound leads to several downstream effects:

-

Cell Cycle Arrest: this compound induces G0/G1 phase arrest in cancer cells by inhibiting Cyclin D1.[1][2]

-

Induction of Apoptosis: The compound promotes programmed cell death in tumor cells.[1]

-

Inhibition of Migration and Invasion: this compound has been shown to reduce the migratory and invasive capabilities of cancer cells.[1]

-

Anti-Angiogenesis: By targeting c-Met and TRK on endothelial cells, this compound suppresses their migration and the formation of new blood vessels, a critical process for tumor growth.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

Synthesis of (R)-1D228 (Final Step)

-

Reaction Setup: The reaction is carried out under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at 83 °C for 11 hours.

-

Work-up:

-

The reaction is cooled to room temperature.

-

Ethyl acetate (16 mL) and water (4 mL) are added, and the organic phase is separated.

-

The aqueous phase is extracted once with ethyl acetate (5 mL).

-

The organic phases are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is suspended in a mixture of ethyl acetate and petroleum ether (1:8).

-

The suspension is stirred (pulped) to induce crystallization/precipitation.

-

The solid is collected by filtration and dried to yield a light yellow solid.

-

-

Yield: 81%[1]

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Cancer cells (e.g., MHCC97H, MKN45) are seeded in 96-well plates.

-

Treatment: After cell attachment, they are treated with a serial dilution of this compound or a control compound (e.g., Tepotinib) for a specified period.

-

Detection: Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated c-Met, total c-Met, phosphorylated TRK, total TRK, Cyclin D1) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Male BALB/c nude mice are used.

-

Tumor Implantation: Cancer cells (e.g., MHCC97H or MKN45) are subcutaneously injected into the mice.

-

Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment groups and dosed daily with this compound, a control compound, or vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. The tumors and major organs may be collected for further analysis, such as immunohistochemistry (e.g., for Ki67 and phosphorylated c-Met).[2]

Endothelial Cell Tube Formation Assay

-

Plate Coating: 96-well plates are coated with Matrigel.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated plates.

-

Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plates are incubated to allow for the formation of tube-like structures.

-

Imaging and Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified.[2]

Conclusion

Compound this compound is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in both in vitro and in vivo models.[1][2] Its enhanced metabolic stability and its ability to target both tumor cells and the tumor vasculature make it a strong candidate for further development as a cancer therapeutic.[1][2] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and similar dual-targeting kinase inhibitors.

References

Preclinical Profile of 1D228: A Novel Dual c-Met/TRK Inhibitor for Gastric Cancer

An In-depth Technical Guide on the Preclinical Evaluation of 1D228

This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel tyrosine kinase inhibitor, in the context of gastric cancer. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a potent dual inhibitor of both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of both TRKB and c-Met.[1][2][3] The co-expression of c-Met and TRK kinases at high levels has been observed in gastric cancer patients, suggesting that simultaneously targeting both pathways could be an effective therapeutic strategy.[1][2][3][4]

The antitumor activity of this compound is multifaceted, impacting not only tumor cell proliferation but also angiogenesis.[1][2][3] By inhibiting c-Met and TRK signaling, this compound disrupts downstream pathways, leading to cell cycle arrest and a reduction in tumor growth.[1][2][3] Furthermore, the compound has been shown to suppress the migration and tube formation of endothelial cells, which are crucial processes in tumor angiogenesis.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway targeted by this compound.

In Vitro Efficacy

The in vitro activity of this compound was evaluated in various cancer cell lines. The gastric cancer cell line MKN45, which exhibits high expression of c-Met, was a key model in these studies.[1]

Table 1: Summary of In Vitro Effects of this compound

| Parameter | Cell Line | Effect | Notes |

| Cell Proliferation | MKN45, MHCC97H | Significant inhibition | More potent than Tepotinib[1][2][3] |

| Cell Migration | Not specified | Significant inhibition | Superior to Tepotinib[1][2][3] |

| Cell Cycle | MKN45, MHCC97H | G0/G1 phase arrest | Dose-dependent increase in G0/G1 phase cells[1][2][3] |

| Mechanism of Cell Cycle Arrest | Not specified | Inhibition of Cyclin D1 | [1][2][3] |

| Endothelial Cell Function | Not specified | Suppression of migration and tube formation | [2][4] |

In Vivo Efficacy

The antitumor efficacy of this compound was assessed in a gastric cancer xenograft model using MKN45 cells in nude mice.[1] The results demonstrated a robust in vivo effect.

Table 2: In Vivo Antitumor Activity of this compound in Gastric Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Observations |

| This compound | 8 mg/kg/d | 94.8% | Showed a trend toward tumor elimination[1][3] |

| Tepotinib | 8 mg/kg/d | 67.61% | [3] |

| This compound Monotherapy vs. Combination | Not specified | Stronger antitumor activity | Compared to the combination of Larotrectinib and Tepotinib[1][2][3] |

| Toxicity | Not specified | Lower toxicity | Compared to the combination of Larotrectinib and Tepotinib[1][2][3] |

Notably, in a hepatocellular carcinoma model, this compound also showed significant tumor growth inhibition of 93.4% at a dose of 4 mg/kg/d, compared to 63.9% for Tepotinib at the same dose.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

The human gastric cancer cell line MKN45 was utilized for both in vitro and in vivo studies.[1] This cell line is characterized by high expression levels of c-Met.[1]

-

Cell Proliferation Assay: The antiproliferative activity of this compound was likely assessed using standard methods such as MTT or MTS assays to determine the half-maximal inhibitory concentration (IC50).

-

Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution of MKN45 and MHCC97H cells following treatment with this compound.[1] This method quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting: This technique was used to determine the expression levels of c-Met in various cancer cell lines and to investigate the phosphorylation status of c-Met and TRKB upon treatment with this compound.[1]

-

RNA Sequencing (RNA-seq): RNA-seq analysis was performed on this compound-treated MKN45 cells to identify differentially expressed genes and elucidate the broader molecular mechanisms of the compound's action.[1]

The experimental workflow for the in vivo evaluation of this compound is depicted below.

Conclusion

The preclinical data on this compound in gastric cancer models are promising. The compound's dual inhibition of c-Met and TRK, coupled with its potent anti-proliferative and anti-angiogenic effects, translates to significant tumor growth inhibition in vivo.[1][2][3] These findings support the further development of this compound as a potential therapeutic agent for gastric cancers characterized by the co-expression of c-Met and TRK.

References

- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Dual-Targeted Inhibition of c-Met and TRK by 1D228 in Hepatocellular Carcinoma: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of 1D228, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK), in hepatocellular carcinoma (HCC) models. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism of action.

Executive Summary

Hepatocellular carcinoma remains a significant challenge in oncology. The c-Met and TRK signaling pathways are known to synergistically promote tumor progression in various cancers, including HCC. The compound this compound has been developed as a potent tyrosine kinase inhibitor targeting both c-Met and TRK. Preclinical studies demonstrate that this compound exhibits superior anti-tumor activity in HCC models compared to single-target inhibitors, affecting tumor cell proliferation, migration, and angiogenesis. This document collates the key findings from these studies, presenting the data in a structured format to facilitate understanding and further research.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines

| Cell Line | Target | IC50 (this compound) | IC50 (Tepotinib - Comparator) | Assay |

| MHCC97H | c-Met | 4.3 nM | Not specified for this cell line in the provided text | CCK-8 |

Tepotinib is a known c-Met inhibitor used as a reference compound.

Table 2: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (this compound) | IC50 (Tepotinib - Comparator) |

| c-Met | 0.98 nM | 3.7 nM |

Table 3: In Vivo Anti-tumor Efficacy of this compound in HCC Xenograft Model

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| Liver Tumor | This compound | 4 mg/kg/d | 93.4% |

| Liver Tumor | Tepotinib | 4 mg/kg/d | 63.9% |

Data from a study also including a gastric cancer model which showed a TGI of 94.8% for this compound at 8 mg/kg/d compared to 67.61% for Tepotinib at the same dose.

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRKB. This dual inhibition leads to the downregulation of multiple downstream oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound or the comparator drug, Tepotinib.

-

Incubation: The plates were incubated for a specified period.

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Measurement: The absorbance was measured at 450 nm to determine cell viability. 6

The Dual Inhibitor 1D228: A Technical Overview of TRKB and c-Met Phosphorylation Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the novel tyrosine kinase inhibitor, 1D228, focusing on its mechanism of action in the inhibition of Tropomyosin receptor kinase B (TRKB) and c-Met phosphorylation. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

This compound is a recently developed small molecule inhibitor that has demonstrated potent anti-tumor activity by simultaneously targeting both the TRKB and c-Met signaling pathways.[1][2][3][4] These pathways are crucial in cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in the progression of various cancers.[1][5] The dual-targeting nature of this compound presents a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1][2]

Mechanism of Action: Inhibition of TRKB and c-Met Signaling

Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of both TRKB and c-Met.[1][2][3][4] The activation of TRK receptors by neurotrophins leads to their dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Similarly, the c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways that drive cell growth and motility.

This compound has been shown to downregulate the phosphorylation of TRKB in a dose-dependent manner in cancer cell lines with high TRKB expression, such as MKN45, MHCC97H, and ASPC1 cells.[1] This inhibition of TRKB phosphorylation subsequently leads to the reduced phosphorylation of downstream effectors like ERK and AKT.[1]

Interestingly, there is evidence of crosstalk between the c-Met and TRKB pathways, where the inhibition of c-Met by the inhibitor Tepotinib also led to a reduction in TRKB phosphorylation, suggesting that TRKB activation can be dependent on c-Met activity in certain contexts.[1] this compound's ability to inhibit both kinases simultaneously may account for its superior anti-tumor efficacy.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against TRK kinases and its anti-proliferative effect on cancer cell lines have been quantified through various assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) |

| TRKA | 111.5 |

| TRKB | 23.68 |

| TRKC | 25.48 |

| Table 1: In vitro inhibitory activity of this compound against TRK family kinases as determined by HTRF kinase assay.[1] |

| Cell Line | IC50 (μM) |

| ASPC1 | 1.33 |

| Table 2: Anti-proliferative activity of this compound on the ASPC1 cancer cell line as determined by CCK8 assay.[1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the experimental procedures used to characterize it, the following diagrams are provided.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the characterization of this compound's inhibitory effects on TRKB phosphorylation.

Cell Culture and Drug Treatment

-

Cell Lines: MKN45 (gastric cancer), MHCC97H (hepatocellular carcinoma), and ASPC1 (pancreatic cancer) cell lines, which exhibit high expression of TRKB and p-TRKB, were used.[1]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: For dose-dependent studies, cells were treated with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours) before harvesting for subsequent analysis.[1]

Western Blot Analysis

Western blot analysis was utilized to determine the expression levels of total and phosphorylated proteins within the TRKB signaling pathway.[1]

-

Protein Extraction: Following treatment with this compound, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Subsequently, the membranes were incubated overnight at 4°C with primary antibodies specific for p-TRKB, TRKB, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software (e.g., ImageJ).

Cell Proliferation Assay (CCK8)

The anti-proliferative effects of this compound were assessed using the Cell Counting Kit-8 (CCK8) assay.[1]

-

Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Incubation: The cells were then treated with a series of concentrations of this compound and incubated for a designated time (e.g., 48 or 72 hours).

-

CCK8 Reagent Addition: Following the incubation period, CCK8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. The cell viability was calculated as a percentage of the control group, and the IC50 value was determined.

Conclusion

The tyrosine kinase inhibitor this compound demonstrates significant potential as a therapeutic agent through its dual inhibition of TRKB and c-Met phosphorylation. The data presented in this guide highlight its potent in vitro activity and elucidate its mechanism of action on key oncogenic signaling pathways. The detailed experimental protocols provide a framework for further investigation and validation of this compound in preclinical and clinical settings.

References

- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Novel Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research and development of novel tyrosine kinase inhibitors (TKIs). It covers key signaling pathways, detailed experimental protocols for inhibitor characterization, and quantitative data on the efficacy of various TKIs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of next-generation targeted cancer therapies.

Introduction to Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby activating or deactivating downstream signaling cascades. Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that specifically target and inhibit the activity of these enzymes. The development of TKIs has revolutionized the treatment of several cancers, offering a more targeted and less toxic alternative to traditional chemotherapy. This guide will delve into the foundational research that underpins the discovery and development of novel TKIs, focusing on key signaling pathways, experimental methodologies, and data analysis.

Key Signaling Pathways in TKI Research

Understanding the intricate signaling pathways regulated by tyrosine kinases is fundamental to the development of effective inhibitors. The following sections detail some of the most critical pathways targeted by novel TKIs.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a major driver of cell proliferation, survival, and migration.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules to initiate downstream cascades.[2] The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene expression related to cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival.[2]

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML). This chimeric protein possesses constitutively active ABL tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[3] BCR-ABL activates a multitude of downstream signaling pathways, including the RAS/RAF/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3] Key substrates of BCR-ABL include STAT5, which is critical for leukemia initiation and maintenance.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[5] Binding of VEGF to its receptor, VEGFR, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades.[6] Major downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[5][7]

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus.[8] Upon ligand binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[10] This pathway is crucial for immunity, proliferation, and apoptosis.[8]

Src Family Kinase (SFK) Signaling Network

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[11] They interact with a wide range of cellular proteins, including receptor tyrosine kinases like EGFR, and are involved in transducing signals from the cell surface to intracellular pathways.[11] Activation of SFKs can lead to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[12]

Quantitative Data on Novel Tyrosine Kinase Inhibitors

The efficacy of a TKI is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for several novel TKIs against various cancer cell lines and kinase isoforms.

Table 1: Comparative IC50 Values (µM) of Select TKIs in Human Cancer Cell Lines

| TKI | H460 (Lung) | MCF7 (Breast) | HCT 116 (Colon) |

| Erlotinib | > 30 | > 30 | > 30 |

| Dasatinib | 9.0 ± 2.9 | 0.67 ± 0.2 | 0.14 ± 0.04 |

| Sorafenib | 18.0 ± 4.1 | 16.0 ± 3.6 | 18.6 ± 1.9 |

| Data adapted from a comparative study on the effect of tyrosine kinase inhibitors in human cancer cell lines.[10] |

Table 2: IC50 Values (nM) of JAK Inhibitors Against Different JAK Isoforms

| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |

| Abrocitinib | 29 | 803 | >10,000 | ~1,300 |

| Upadacitinib | 43 | 110 | 2,300 | 4,600 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| Filgotinib | 10 | 28 | 810 | 116 |

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |

| Data compiled from various sources reporting on the selectivity of JAK inhibitors.[7][13][14] |

Table 3: IC50 Values (nM) of EGFR TKIs Against Wild-Type and Mutated EGFR

| TKI | EGFR (Wild-Type) | EGFR (L858R/T790M) | EGFR (del19/T790M) | EGFR (del19/T790M/C797S) |

| Erlotinib | 1,800 | 1,500 | 1,200 | >10,000 |

| Afatinib | 10 | 1,000 | 800 | >10,000 |

| Osimertinib | 200 | 5 | 4 | 67.2 |

| Rociletinib | 300 | 23 | 15 | Not Reported |

| Data adapted from in vitro modeling studies of EGFR TKI mutation specificity.[2][3] |

Table 4: Sensitivity of BCR-ABL1 Mutants to Different TKIs (IC50 in nM)

| Mutation | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |

| P-loop | |||||

| G250E | >4000 | 25-150 | <200 | <150 | <25 |

| Y253H | >4000 | 25-150 | 200-1000 | <150 | <25 |

| E255K/V | >4000 | 25-150 | 200-1000 | <150 | <25 |

| Gatekeeper | |||||

| T315I | >4000 | >150 | >1000 | >1000 | <25 |

| Activation Loop | |||||

| H396R/P | 1000-4000 | <25 | <200 | <150 | <25 |

| Data compiled from studies on BCR-ABL1 mutant sensitivity profiles.[6][9] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a purified kinase.

Objective: To measure the concentration-dependent inhibition of a specific tyrosine kinase by a novel inhibitor.

Materials:

-

Purified recombinant tyrosine kinase

-

Specific peptide or protein substrate for the kinase

-

Adenosine 5'-triphosphate (ATP)

-

Test compound (TKI) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white microplates

-

Plate reader capable of measuring luminescence

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the test TKI in 100% DMSO.

-

Assay Plate Setup: Add 1 µL of each TKI dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without kinase as a background control.

-

Kinase and Substrate Addition: Prepare a solution of the kinase and its substrate in kinase assay buffer. Add 5 µL of this solution to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all other readings.

-

Calculate the percentage of kinase inhibition for each TKI concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based TKI Efficacy Assay (MTT or CellTiter-Glo®)

This protocol describes a method to assess the anti-proliferative effect of a TKI on cancer cell lines.

Objective: To determine the IC50 value of a TKI in a cellular context.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (TKI) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear or opaque-walled microplates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the TKI in complete culture medium. Remove the old medium from the wells and add 100 µL of the TKI dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the TKI concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Phosphotyrosine Analysis

This protocol details the detection of changes in protein tyrosine phosphorylation in response to TKI treatment.

Objective: To qualitatively or semi-quantitatively assess the inhibition of tyrosine kinase activity in cells.

Materials:

-

Cancer cell line

-

Test compound (TKI)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-